molecular formula C10H20N2 B3389657 1-(Pyrrolidin-3-ylmethyl)piperidine CAS No. 933742-03-1

1-(Pyrrolidin-3-ylmethyl)piperidine

Cat. No. B3389657
CAS RN: 933742-03-1
M. Wt: 168.28 g/mol
InChI Key: ZXFYBZCIHVSELR-UHFFFAOYSA-N
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Description

“1-(Pyrrolidin-3-ylmethyl)piperidine” is a chemical compound with the molecular weight of 168.28 . It is also known as PMK or Piperonyl Methyl Ketone . This compound has attracted a lot of attention from researchers and industries due to its potential applications in various fields .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The methodology is also used for the synthesis of piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-3-ylmethyl)piperidine” is represented by the Inchi Code: 1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2 .


Chemical Reactions Analysis

The reaction involves the initial formation of pyrrolidin-3-ylidenemethylium carbocation via Prins cyclization reaction followed by Ritter reaction to produce N-(pyrrolidine-3-ylidenemethyl)acetamides .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including “1-(Pyrrolidin-3-ylmethyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .

Antiviral Applications

Piperidine derivatives also have potential antiviral applications . Their unique structure and properties make them suitable for the development of new antiviral drugs .

Antimalarial Applications

The unique properties of piperidine derivatives make them potential candidates for antimalarial drug development .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . Their unique structure and properties make them suitable for the development of new antimicrobial and antifungal drugs .

Antihypertensive Applications

Piperidine derivatives are also being utilized as antihypertensive agents . Their unique structure and properties make them suitable for the development of new antihypertensive drugs .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . Their unique structure and properties make them suitable for the development of new analgesic and anti-inflammatory drugs .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . Their unique structure and properties make them suitable for the development of new antipsychotic drugs .

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed and causes skin irritation, eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine compounds, including “1-(Pyrrolidin-3-ylmethyl)piperidine”, have significant potential in drug discovery due to their versatile scaffold for novel biologically active compounds . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the pharmacological potential of these compounds in various therapeutic areas.

properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFYBZCIHVSELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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